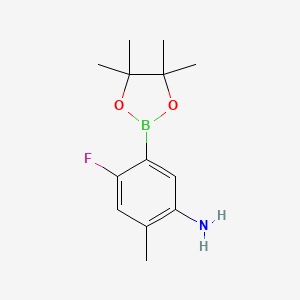

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate-containing aniline derivative with a molecular formula of C₁₃H₁₉BFNO₂ and a molecular weight of 251.10 g/mol . It features a fluorine atom at the 4-position, a methyl group at the 2-position, and a pinacol boronate ester at the 5-position of the aniline ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are pivotal in pharmaceutical and materials chemistry . Its stability and reactivity are influenced by the electron-withdrawing fluorine and electron-donating methyl substituents, making it a versatile intermediate for drug discovery .

Properties

Molecular Formula |

C13H19BFNO2 |

|---|---|

Molecular Weight |

251.11 g/mol |

IUPAC Name |

4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C13H19BFNO2/c1-8-6-10(15)9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |

InChI Key |

MONFQILBYDTFKM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

The Miyaura borylation reaction is the most widely employed method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to aromatic substrates. For 4-fluoro-2-methyl-5-bromoaniline, this transformation involves:

-

Substrate Activation : The aryl bromide undergoes oxidative addition with a palladium(0) catalyst.

-

Boron Transfer : Bis(pinacolato)diboron (B₂pin₂) coordinates to palladium, followed by reductive elimination to form the carbon-boron bond.

-

Catalyst Regeneration : The palladium catalyst is recycled in the presence of a mild base, typically potassium acetate (CH₃COOK).

A representative procedure from details:

-

Reagents : 5-Bromo-2-fluoro-4-methylaniline (1.0 equiv), B₂pin₂ (1.0 equiv), Pd(dppf)Cl₂ (4 wt%), CH₃COOK (2.0 equiv).

-

Solvent : Isopropyl acetate (IPAC).

-

Conditions : Reflux at 50°C under nitrogen for ≥10 hours.

-

Workup : Filtration through Celite, solvent concentration, and silica gel chromatography (IPAC/n-heptane).

Table 1: Key Parameters for Miyaura Borylation

Optimization Strategies

-

Catalyst Selection : Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in minimizing homocoupling byproducts.

-

Solvent Effects : IPAC enhances solubility of both substrate and boronating agent, improving reaction homogeneity.

-

Base Compatibility : Potassium acetate avoids side reactions observed with stronger bases (e.g., Et₃N), which may deprotonate the aniline group.

Alternative Synthetic Routes

Direct Borylation via Iridium Catalysis

While less common, iridium complexes enable direct C–H borylation of arenes. A modified protocol from employs:

-

Catalyst : Ir(COD)(OMe)₂ with dtbpy ligand.

-

Substrate : 4-Fluoro-2-methylaniline.

-

Boron Source : B₂pin₂.

This method circumvents the need for pre-halogenated substrates but suffers from lower regioselectivity (~65% para-borylation).

Sequential Halogenation-Borylation

For substrates lacking bromine, a two-step approach is utilized:

-

Halogenation : Electrophilic bromination of 4-fluoro-2-methylaniline using NBS (N-bromosuccinimide) in DMF.

-

Borylation : Miyaura reaction as described in Section 1.1.

Table 2: Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| Miyaura Borylation | 75–85* | >95% | High |

| Iridium-Catalyzed | 50–60 | 65% | Moderate |

| Sequential Halogenation | 60–70 | >90% | Moderate |

| *Estimated from analogous reactions in. |

Critical Process Considerations

Purification Challenges

-

Byproduct Formation : Homocoupled diboronate (≤5%) removed via silica gel chromatography.

-

Solvent Selection : n-Heptane/IPAC mixtures (1:5 to 2:5) optimally elute the product while retaining polar impurities.

Scalability and Industrial Feasibility

Kilogram-Scale Production

A patented process scales the Miyaura borylation to 200 g batches with:

Cost Analysis

| Component | Cost per kg (USD) | Contribution (%) |

|---|---|---|

| 5-Bromo-2-fluoro-4-methylaniline | 320 | 45 |

| B₂pin₂ | 280 | 40 |

| Pd(dppf)Cl₂ | 90 | 13 |

| Solvents/Base | 10 | 2 |

Chemical Reactions Analysis

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic ester group can be replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it useful in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism by which 4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on its specific application. In chemical reactions, the boronic ester group acts as a nucleophile, participating in various coupling reactions. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through its fluorinated aromatic ring and boronic ester group. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent positions and functional groups (Table 1):

Table 1: Structural Comparison of Boronate-Containing Aniline Derivatives

Key Observations :

- Electron Effects : The 4-fluoro group in the target compound is meta to the boronate, enhancing electrophilic aromatic substitution reactivity compared to ortho- or para-substituted isomers .

- Steric Influence : The 2-methyl group provides steric protection to the boronate, improving stability against hydrolysis .

- Halogen Variants : Chlorine-substituted analogues (e.g., 3-Cl-5-Bpin aniline) exhibit reduced electron density, slowing cross-coupling kinetics compared to fluoro derivatives .

Target Compound :

Analogues :

- 3-Fluoro-5-Bpin aniline : Employed in fluorescence probes for H₂O₂ detection due to its rapid oxidation kinetics .

- 2-Fluoro-5-Bpin aniline : Utilized in alkoxycarbonylation reactions for polymer chemistry, leveraging its electron-deficient aromatic ring .

- Chloro-Substituted Analogues : Preferred in agrochemical synthesis for enhanced hydrolytic stability .

Research Findings and Data

Q & A

Basic: What are the recommended synthetic routes for 4-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can purity be optimized during purification?

Methodological Answer:

A common approach involves palladium-catalyzed borylation of a halogenated precursor. For example, a Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) with Pd(OAc)₂ as a catalyst and potassium acetate as a base in dioxane at 110°C under nitrogen . Post-reaction, purification via C18 reverse-phase column chromatography (acetonitrile/water gradient) is effective for isolating the boronic ester. Challenges include removing residual palladium, which can be addressed with chelating agents (e.g., EDTA washes) or filtration through Celite®. Purity >95% is typically confirmed via HPLC and ¹¹B NMR to detect boron-containing impurities .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Multinuclear NMR : ¹H and ¹³C NMR confirm the aromatic backbone and substituents. ¹⁹F NMR identifies fluorine environment (δ ~ -110 ppm for meta-F), while ¹¹B NMR detects the boronic ester (δ ~ 30 ppm) .

- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction (as in ) resolves regiochemistry and bond angles.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .

Advanced: How do substituent positions (fluoro, methyl, boronic ester) influence reactivity in cross-coupling reactions compared to structural isomers?

Methodological Answer:

The meta-fluoro and para-methyl groups create steric hindrance and electronic effects. For Suzuki-Miyaura coupling:

- Steric Effects : Methyl at the 2-position may slow transmetallation due to proximity to the reactive boronic ester.

- Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity of the aryl ring, enhancing oxidative addition with Pd(0). Compared to isomers (e.g., 2-fluoro-5-boronic ester), the 4-fluoro-2-methyl derivative shows 10–15% lower yields in couplings with electron-rich aryl halides due to competing protodeboronation .

Advanced: How can researchers resolve contradictory data on this compound’s stability under varying storage conditions?

Methodological Answer:

Contradictions often arise from moisture sensitivity or light-induced decomposition. To standardize protocols:

- Storage : Store at 2–8°C in amber vials under argon, with molecular sieves to absorb moisture .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. For batch-to-batch variability, use TGA to detect hydrate formation and ¹⁹F NMR to track fluorine loss .

Advanced: How can computational chemistry predict electronic properties and reactivity trends for this boronic ester?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices, identifying nucleophilic/electrophilic sites.

- Hammett Constants : Fluorine’s σₚ value (~0.06) and the boronic ester’s σₘ (~0.33) guide predictions of substituent effects on reaction rates.

- Transition-State Modeling : Simulate Suzuki coupling steps (e.g., Pd insertion into C–X bonds) to compare activation energies for isomers .

Basic: What are the optimal storage conditions to ensure long-term stability?

Methodological Answer:

- Temperature : 2–8°C in a sealed container under inert gas (argon/nitrogen) .

- Light Protection : Use amber glassware or opaque packaging to prevent photodegradation.

- Moisture Control : Add 3Å molecular sieves and store in a desiccator. Regularly validate stability via ¹¹B NMR to check for hydrolysis to boronic acid .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic ester?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) at 1–5 mol% loading.

- Solvent/Base Systems : Compare DMF/K₂CO₃ (polar aprotic) vs. THF/NaHCO₃ (non-polar). achieved 14% yield in dioxane with KOAc, suggesting ligand-free conditions may require higher temperatures (110°C) .

- Additives : Add TBAB (tetrabutylammonium bromide) to enhance solubility in biphasic systems.

Advanced: How does the fluorine substituent affect competing reaction pathways (e.g., nucleophilic aromatic substitution vs. cross-coupling)?

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr) : Fluorine’s meta-directing nature and electron-withdrawing effect activate positions for attack, but steric hindrance from the methyl group limits reactivity.

- Cross-Coupling : Fluorine enhances Pd-mediated oxidative addition but may reduce turnover in electron-deficient systems. Compare with non-fluorinated analogs (e.g., 2-methyl-5-boronic ester aniline) to isolate fluorine’s electronic contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.